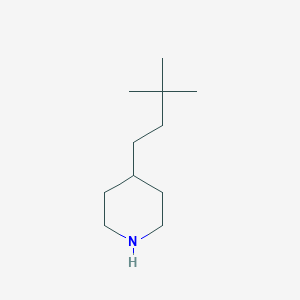
4-(3,3-Dimethylbutyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylbutyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . These compounds are often utilized as building blocks in the synthesis of various pharmaceuticals and bioactive agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbutyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . This reaction forms 3-arylpiperidines in high yield and can be adapted to produce this compound by selecting suitable starting materials .
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale cyclization reactions using cost-effective and efficient catalysts. The use of continuous flow reactions and microwave irradiation has been explored to enhance the yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3,3-Dimethylbutyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylbutyl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethylbutyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their therapeutic effects . The compound can modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial in the development and progression of diseases like cancer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic six-membered nitrogen-containing ring structure.
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.
Dihydropyridine: A partially saturated derivative of pyridine.
Uniqueness
4-(3,3-Dimethylbutyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bulky substituent at the 4-position can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C11H23N |
|---|---|
Molekulargewicht |
169.31 g/mol |
IUPAC-Name |
4-(3,3-dimethylbutyl)piperidine |
InChI |
InChI=1S/C11H23N/c1-11(2,3)7-4-10-5-8-12-9-6-10/h10,12H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZLSAZRDZHDTAJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CCC1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


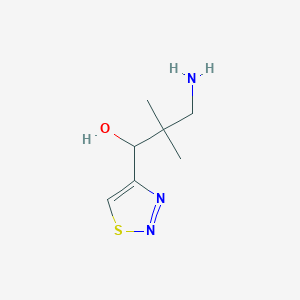
![tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13226099.png)
![1-[(1,2-Oxazol-5-yl)methyl]piperazine](/img/structure/B13226103.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
![2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
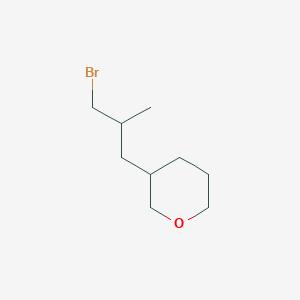
![3-Bromo-6-ethyl-4-methyl-5-propyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13226137.png)
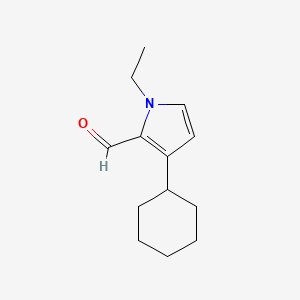
![9-Oxa-1-azaspiro[5.5]undecan-2-one](/img/structure/B13226155.png)
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
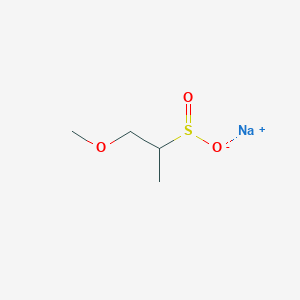
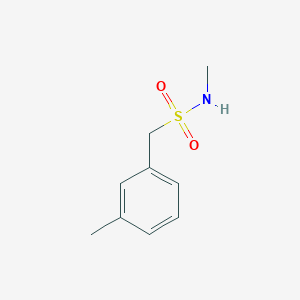
![2-{4-fluoro-1H-imidazo[4,5-c]pyridin-1-yl}acetic acid](/img/structure/B13226191.png)
